molecular formula C18H16N2O4 B598854 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198425-67-0

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B598854
CAS No.: 1198425-67-0
M. Wt: 324.336
InChI Key: GUDAMZGSFXDFFR-UHFFFAOYSA-N
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Description

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-b][1,4]oxazines. This compound is characterized by its unique structure, which includes a hydroxypropynyl group, a methoxybenzyl group, and a pyrido[2,3-b][1,4]oxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-b][1,4]oxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.

    Introduction of the Hydroxypropynyl Group: This step can be achieved through a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Methoxybenzyl Group: This step typically involves a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Hydroxyprop-1-ynyl)-1-benzyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Lacks the methoxy group, which may affect its biological activity.

    6-(3-Hydroxyprop-1-ynyl)-1-(4-methylbenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a methyl group instead of a methoxy group, which may influence its chemical reactivity.

Uniqueness

The presence of both the hydroxypropynyl and methoxybenzyl groups in 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-(3-hydroxyprop-1-ynyl)-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-7-4-13(5-8-15)11-20-16-9-6-14(3-2-10-21)19-18(16)24-12-17(20)22/h4-9,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAMZGSFXDFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674141
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198425-67-0
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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